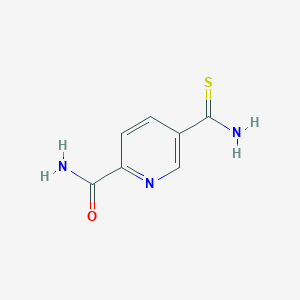
5-Carbamothioylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carbamothioylpyridine-2-carboxamide is a chemical compound with the molecular formula C₇H₇N₃OS It is a derivative of pyridine, characterized by the presence of a carbamothioyl group at the 5-position and a carboxamide group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamothioylpyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the carbamothioyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Carbamothioylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Applications De Recherche Scientifique
5-Carbamothioylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit mycobacterial membrane protein large 3 (MmpL3), a target in Mycobacterium tuberculosis.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or catalytic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-Carbamothioylpyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the function of mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the cell wall synthesis of the bacteria, leading to its death . The compound may also interact with other enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxamide: Lacks the carbamothioyl group, making it less effective in certain applications.
5-Chloropyridine-2-carboxamide: Contains a chlorine atom instead of the carbamothioyl group, which alters its reactivity and biological activity.
Pyridine-2-yl-methylene hydrazine carboxamide: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
Uniqueness: 5-Carbamothioylpyridine-2-carboxamide is unique due to the presence of both carbamothioyl and carboxamide groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit mycobacterial membrane protein large 3 (MmpL3) makes it a promising candidate for anti-tubercular drug development .
Propriétés
Numéro CAS |
1303890-29-0 |
|---|---|
Formule moléculaire |
C7H7N3OS |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
5-carbamothioylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c8-6(11)5-2-1-4(3-10-5)7(9)12/h1-3H,(H2,8,11)(H2,9,12) |
Clé InChI |
JVRSNRXSOYFBMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=S)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



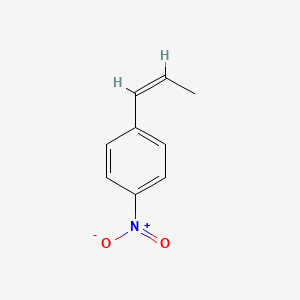
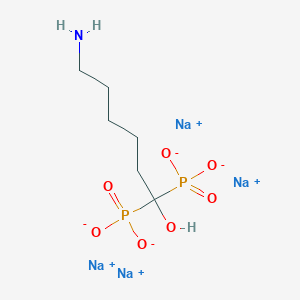
![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)



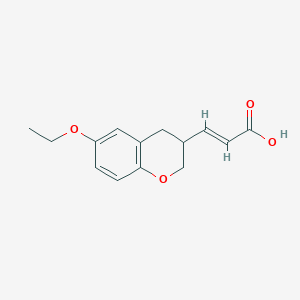



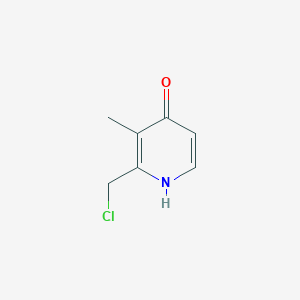
![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
